molecular formula C17H17Cl2N3O B2543333 (4-Benzylpiperazin-1-yl)(2,6-dichloropyridin-3-yl)methanone CAS No. 919053-47-7

(4-Benzylpiperazin-1-yl)(2,6-dichloropyridin-3-yl)methanone

Cat. No. B2543333
CAS RN: 919053-47-7
M. Wt: 350.24
InChI Key: CIRJSSZVWFURQO-UHFFFAOYSA-N
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Description

“(4-Benzylpiperazin-1-yl)(2,6-dichloropyridin-3-yl)methanone” is a synthetic molecule with a unique chemical structure. It is a derivative of piperazine and is used in a variety of scientific research applications. This molecule has been studied extensively in recent years due to its potential therapeutic applications .


Synthesis Analysis

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular formula of “(4-Benzylpiperazin-1-yl)(2,6-dichloropyridin-3-yl)methanone” is C17H17Cl2N3O. The molecular weight is 350.24.


Chemical Reactions Analysis

The compound 7c exhibited good chemscore and so it exhibited good antifungal activity among piperazine chrome-2-one compounds with the protein (PDB ID 3QLS) .


Physical And Chemical Properties Analysis

The compound “(4-Benzylpiperazin-1-yl)(2,6-dichloropyridin-3-yl)methanone” has a molecular weight of 350.24. The InChI code is 1S/C17H17Cl2N3O .

Safety and Hazards

The compound has been evaluated for its cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are non-toxic to human cells .

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(2,6-dichloropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O/c18-15-7-6-14(16(19)20-15)17(23)22-10-8-21(9-11-22)12-13-4-2-1-3-5-13/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRJSSZVWFURQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(N=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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